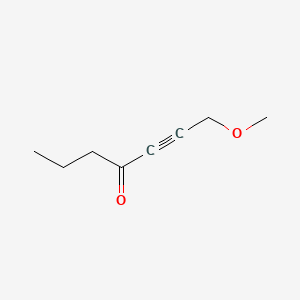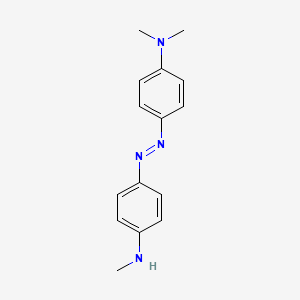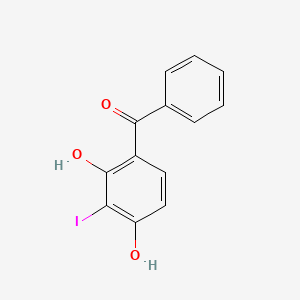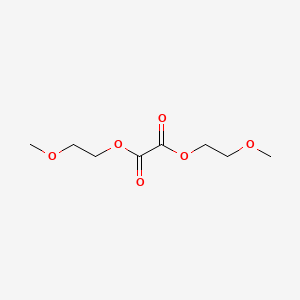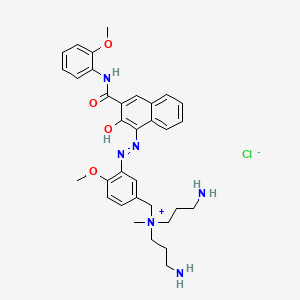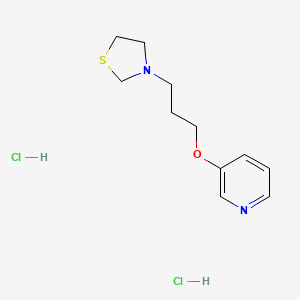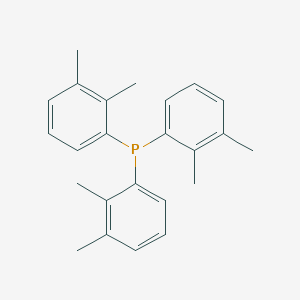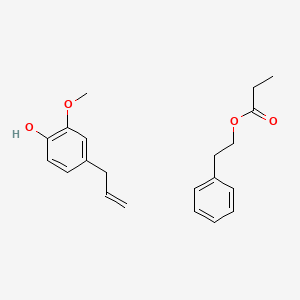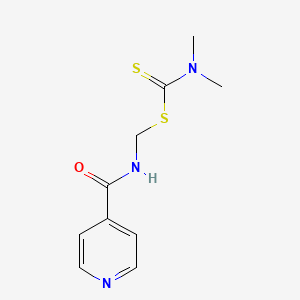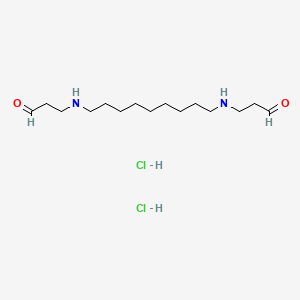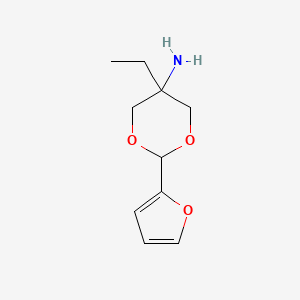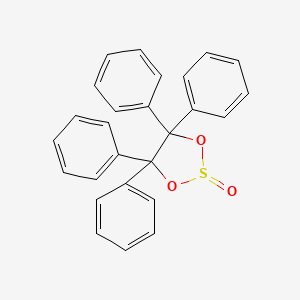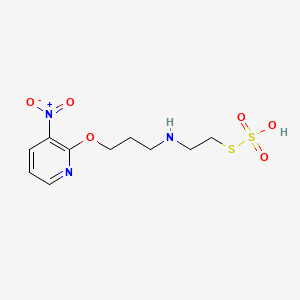
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is a complex organic compound that contains sulfur and nitrogen atoms It is a derivative of ethanethiol, which is known for its strong and unpleasant odor
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) typically involves multiple steps. One common method starts with the reaction of ethanethiol with an alkyl halide to form an intermediate thiol compound. This intermediate is then reacted with 3-nitro-2-pyridyloxypropylamine under specific conditions to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted thiol compounds.
科学的研究の応用
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
類似化合物との比較
Similar Compounds
Ethanethiol: A simpler thiol compound with a strong odor.
2-Mercaptoethanol: Contains both a thiol and a hydroxyl group, used in biochemistry.
Thiourea: Contains a thiol group and is used in organic synthesis.
Uniqueness
Ethanethiol, 2-(3-(3-nitro-2-pyridyloxy)propyl)amino-, hydrogen sulfate (ester) is unique due to its combination of functional groups, including a thiol, nitro, and sulfate ester. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
41286-97-9 |
|---|---|
分子式 |
C10H15N3O6S2 |
分子量 |
337.4 g/mol |
IUPAC名 |
3-nitro-2-[3-(2-sulfosulfanylethylamino)propoxy]pyridine |
InChI |
InChI=1S/C10H15N3O6S2/c14-13(15)9-3-1-5-12-10(9)19-7-2-4-11-6-8-20-21(16,17)18/h1,3,5,11H,2,4,6-8H2,(H,16,17,18) |
InChIキー |
BYCNQOVVSOKZEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)OCCCNCCSS(=O)(=O)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


